molecular formula C8H8BrClO B1583704 1-Bromo-4-(2-chloroethoxy)benzene CAS No. 55162-34-0

1-Bromo-4-(2-chloroethoxy)benzene

Cat. No.: B1583704
CAS No.: 55162-34-0
M. Wt: 235.5 g/mol
InChI Key: VRODDNARFBDTNM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aryl Ethers

Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that is also substituted with one or more halogen atoms. ncert.nic.in These compounds are notable for their diverse applications, ranging from pharmaceuticals to materials science. ncert.nic.inwikipedia.org The carbon-halogen bond in aryl halides exhibits distinct reactivity compared to that in alkyl halides, a difference that is fundamental to their synthetic applications. ncert.nic.inlibretexts.org

The reactivity of the halogen substituent is influenced by its nature (iodine being more reactive than bromine, which is more reactive than chlorine) and its position on the aromatic ring relative to other substituents. frontiersin.org This differential reactivity is often exploited in cross-coupling reactions, such as the Suzuki, Heck, and Ullmann condensations, to build complex molecular architectures. frontiersin.orgunion.edu Halogenated aryl ethers, including 1-Bromo-4-(2-chloroethoxy)benzene, serve as key substrates in these reactions.

Overview of Research Trajectories for Related Chemical Entities

Research into halogenated aryl ethers has been driven by the need for new synthetic methodologies and the creation of novel functional molecules. A significant area of investigation involves the development of catalysts and reaction conditions that allow for selective manipulation of carbon-halogen bonds. For instance, the "aromatic Finkelstein" reaction, a halogen exchange process, can be used to convert less reactive aryl chlorides or bromides into more reactive aryl iodides, thereby expanding their synthetic utility. frontiersin.org

Furthermore, the study of organometallic reagents derived from aryl halides is a cornerstone of modern organic synthesis. wikipedia.org The formation of Grignard and organolithium reagents from aryl bromides and chlorides enables the construction of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. wikipedia.org

The applications of halogenated aryl ethers are extensive. They are used as flame retardants, with compounds like decabromodiphenyl ether being produced on a large scale. wikipedia.orgmdpi.com In the pharmaceutical industry, they are intermediates in the synthesis of a wide array of drugs. For example, the process for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for the antidiabetic drug dapagliflozin (B1669812), highlights the industrial relevance of this class of compounds. google.comgoogle.com Research also explores their use in the development of new materials with specific electronic or optical properties.

Data on this compound and Related Compounds

Below are tables detailing the physicochemical properties of this compound and the reactants involved in a common synthesis route.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H8BrClO chemsrc.com
Molecular Weight 235.5 g/mol
Melting Point 55-57°C chemsrc.com
Boiling Point 279.8°C at 760 mmHg chemsrc.com
Density 1.495 g/cm³ chemsrc.com
InChI Key VRODDNARFBDTNM-UHFFFAOYSA-N
CAS Number 55162-34-0 chemsrc.com

Table 2: Reactants for the Synthesis of this compound

A common method for synthesizing this compound involves the reaction of 4-bromophenol (B116583) with 2-chloroethyl p-toluenesulfonate in the presence of a base.

ReactantMolecular FormulaRole
4-Bromophenol C6H5BrOStarting Material
2-Chloroethyl p-toluenesulfonate C9H11ClO3SAlkylating Agent
Potassium Carbonate K2CO3Base
N,N-Dimethylformamide (DMF) C3H7NOSolvent

This synthetic approach highlights the straightforward assembly of the target molecule from readily available starting materials, further underscoring its utility in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-chloroethoxy)benzene
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InChI

InChI=1S/C8H8BrClO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRODDNARFBDTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80203673
Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Molecular Weight

235.50 g/mol
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CAS No.

55162-34-0
Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-bromo-4-(2-chloroethoxy)benzene
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Record name 1-BROMO-4-(2-CHLOROETHOXY)BENZENE
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Synthetic Methodologies for 1 Bromo 4 2 Chloroethoxy Benzene

Alkylation Reactions in the Synthesis of Aryl Haloethers

Alkylation reactions, specifically the formation of an ether bond, are a cornerstone in the synthesis of 1-Bromo-4-(2-chloroethoxy)benzene. This typically involves the reaction of a phenoxide with an alkylating agent.

Etherification of Phenolic Precursors

A common and effective method for synthesizing this compound is through the Williamson ether synthesis. youtube.comyoutube.com This reaction involves the deprotonation of a phenolic precursor, such as 4-bromophenol (B116583), to form a more nucleophilic phenoxide ion. youtube.comacs.org This is typically achieved using a base like potassium carbonate or sodium hydride. youtube.com The resulting phenoxide then undergoes a nucleophilic substitution reaction with a suitable alkylating agent. youtube.com

In one documented procedure, 4-bromophenol is treated with potassium carbonate in N,N-dimethylformamide (DMF) at room temperature. After stirring, 2-chloroethyl p-toluenesulfonate is added, and the mixture is heated to 50°C for 24 hours. This process results in the formation of this compound with a reported yield of 86%.

Utilization of Halogenated Alcohols and Alkyl Halides

The choice of the alkylating agent is crucial in the etherification process. Halogenated alcohols and alkyl halides are commonly employed for this purpose. For the synthesis of this compound, 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838) are frequently used reactants. The Williamson ether synthesis, being an SN2 reaction, is most efficient with primary alkyl halides. youtube.comyoutube.com The use of secondary or tertiary alkyl halides can lead to competing elimination reactions, reducing the yield of the desired ether product. youtube.com

Halogen Exchange Strategies

Halogen exchange reactions, often referred to as Finkelstein reactions in aromatic systems, provide a method for interconverting aryl halides. organic-chemistry.orgfrontiersin.org These reactions are valuable for synthesizing specific halogenated compounds that may be difficult to prepare directly. frontiersin.orgnih.gov For instance, an aryl bromide can be converted into an aryl iodide, which is often more reactive in subsequent cross-coupling reactions. organic-chemistry.orgfrontiersin.org

These transformations are typically catalyzed by metal complexes, with copper, nickel, and palladium being common choices. rsc.org A mild and general copper(I)-catalyzed method has been developed for the conversion of aryl bromides to aryl iodides. organic-chemistry.org This method utilizes copper(I) iodide, a diamine ligand, and sodium iodide in dioxane at 110°C. organic-chemistry.org The choice of ligand, solvent, and halide salt is critical for the success of the reaction. organic-chemistry.org While not a direct synthesis of this compound, this strategy highlights a potential pathway for modifying the halogen on the aromatic ring if a different halide were required.

Electrophilic Aromatic Substitution for Benzene (B151609) Ring Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry used to introduce various functional groups onto a benzene ring. libretexts.orgbyjus.com This process involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. byjus.commsu.edu The stability of the aromatic ring is preserved in this type of reaction. byjus.com

In the context of synthesizing this compound, an alternative approach to the Williamson ether synthesis is the bromination of 4-(2-chloroethoxy)benzene. In this case, the 2-chloroethoxy group already present on the benzene ring directs the incoming electrophile (bromine) to the para position. This reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which increases the electrophilicity of the bromine.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion. byjus.comuci.edu

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. byjus.comuci.edu

Catalyst-Mediated Synthesis Approaches and Their Efficacy

Catalysts play a crucial role in many of the synthetic routes to this compound, enhancing reaction rates and influencing selectivity. In electrophilic aromatic substitution reactions, Lewis acids like FeBr₃ are essential for activating the electrophile. For halogen exchange reactions, metal catalysts such as copper, nickel, and palladium complexes are employed to facilitate the transformation. rsc.org

For instance, a Chinese patent describes the use of a nano-positioning catalyst, a mixture of cupric chloride, zinc chloride, and silver chloride, for the high-purity preparation of 2-chloro-4-bromophenol, a related compound. google.com This highlights the ongoing research into developing more efficient and selective catalysts for halogenation reactions. The use of such catalysts can lead to higher yields and purities of the desired product. google.com

Considerations for Reaction Yield and Purity in Synthetic Protocols

Achieving high yield and purity is a primary goal in any synthetic procedure. For the synthesis of this compound, several factors can influence the outcome. In the Williamson ether synthesis, the choice of base and solvent, as well as the reaction temperature and time, are critical parameters. As mentioned, one specific protocol using potassium carbonate in DMF at 50°C for 24 hours resulted in an 86% yield.

In electrophilic aromatic substitution, the regioselectivity of the reaction is a key consideration. The directing effects of the substituent already on the benzene ring will determine the position of the incoming group. For the bromination of 4-(2-chloroethoxy)benzene, the para-directing nature of the ether group is advantageous.

Purification of the final product is often necessary to remove unreacted starting materials, byproducts, and catalysts. Techniques such as recrystallization, distillation, and chromatography are commonly used. orgsyn.orgchemicalbook.com For example, after a Sandmeyer reaction to produce o-chlorobromobenzene, the crude product is washed with concentrated sulfuric acid, water, and sodium hydroxide (B78521) solution before being dried and distilled to obtain the pure compound. orgsyn.org The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). sielc.com

Reactivity and Mechanistic Investigations of 1 Bromo 4 2 Chloroethoxy Benzene

Nucleophilic Substitution Pathways at Halogenated Centers

The presence of two different halogen atoms—bromine attached to the aromatic ring and chlorine on the alkyl side chain—provides two potential sites for nucleophilic attack. The nature of the nucleophile, solvent, and reaction conditions can selectively target one of these centers.

Substitutions Involving Bromine Functionality

The bromine atom attached to the benzene (B151609) ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the high energy required to form the intermediate Meisenheimer complex. libretexts.org However, the presence of strong electron-withdrawing groups at the ortho and para positions can activate the ring for such substitutions. libretexts.orglibretexts.org In the case of 1-bromo-4-(2-chloroethoxy)benzene, the chloroethoxy group is not sufficiently electron-withdrawing to facilitate SNAr reactions under standard conditions.

Displacement of the aryl bromide can be achieved under more forcing conditions or through alternative mechanisms, such as the elimination-addition (benzyne) mechanism, which typically requires a very strong base like sodium amide. libretexts.orgyoutube.com

Substitutions Involving Chlorine Functionality

The chlorine atom on the ethoxy side chain is part of a primary alkyl chloride, making it susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The 2-chloroethoxy group's reactivity is enhanced by the ether oxygen, which can influence the electrophilicity of the adjacent carbon. Strong nucleophiles can readily displace the chloride ion to form a variety of derivatives.

For instance, reaction with a suitable nucleophile (Nu-) would proceed as follows:

Br-C₆H₄-O-CH₂CH₂-Cl + Nu⁻ → Br-C₆H₄-O-CH₂CH₂-Nu + Cl⁻

This pathway allows for the selective modification of the side chain while leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.

Elimination Reaction Dynamics and Product Formation

The 2-chloroethoxy group can also undergo elimination reactions, typically in the presence of a strong, non-nucleophilic base. The most common mechanism for such a reaction would be the bimolecular elimination (E2) pathway. askthenerd.commasterorganicchemistry.com This reaction involves the abstraction of a proton from the carbon adjacent to the ether oxygen (the α-carbon) and the concurrent departure of the chloride leaving group.

The primary product of this elimination reaction is 1-bromo-4-vinyloxybenzene. The reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. askthenerd.com

Reactant Base Product Mechanism
This compoundStrong, non-nucleophilic base (e.g., potassium tert-butoxide)1-Bromo-4-vinyloxybenzeneE2 Elimination

The use of a bulky base favors elimination over substitution. utdallas.edu The formation of the vinyl ether product opens up further synthetic possibilities, as vinyl ethers are valuable monomers and intermediates in organic synthesis.

Cross-Coupling Reactions of the Aryl Bromide Moiety

The aryl bromide functionality of this compound is a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. mdpi.com

Suzuki Coupling Applications and Selectivity

The Suzuki-Miyaura coupling reaction is a powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov The reaction is highly selective for the aryl bromide over the alkyl chloride, allowing for the targeted synthesis of biaryl structures. chemspider.com

A typical Suzuki coupling of this compound with an arylboronic acid (Ar'-B(OH)₂) would yield a 4-aryl-1-(2-chloroethoxy)benzene derivative.

Aryl Bromide Boronic Acid/Ester Catalyst Base Product Yield
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃4-Phenyl-1-(2-chloroethoxy)benzeneGood to Excellent nih.gov
This compound4-Tolylboronic acidPd-Catalyst IIK₂CO₃4-(4-Tolyl)-1-(2-chloroethoxy)benzene87% researchgate.net
This compound4-Anisylboronic acidPd-Catalyst IIK₂CO₃4-(4-Anisyl)-1-(2-chloroethoxy)benzene90% researchgate.net

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govresearchgate.net

Heck Coupling Applications and Product Distribution

The Heck reaction, another palladium-catalyzed process, couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is also highly selective for the aryl bromide. The reaction with this compound and an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, while preserving the chloroethoxy side chain.

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgnih.gov The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Aryl Bromide Alkene Catalyst Base Product
This compoundStyrenePd(OAc)₂ / LigandK₂CO₃(E)-1-(2-Chloroethoxy)-4-styrylbenzene
This compoundn-Butyl acrylatePalladium/Phosphine ComplexNaHCO₃(E)-n-Butyl 3-(4-(2-chloroethoxy)phenyl)acrylate

The choice of base and catalyst system can influence the reaction rate and product distribution. thieme-connect.de For example, using a phosphine-free catalyst system can offer advantages in terms of cost and stability. organic-chemistry.org

Other Palladium-Catalyzed Cross-Couplings

Beyond the more common Suzuki, Heck, and Sonogashira reactions, this compound is a viable substrate for a variety of other palladium-catalyzed cross-coupling reactions. These transformations leverage the reactivity of the carbon-bromine bond to form new carbon-carbon and carbon-heteroatom bonds.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. For this compound, a Stille coupling would typically employ a palladium catalyst, such as Pd(PPh₃)₄, to couple the aryl bromide with an organotin reagent (R-Sn(Alkyl)₃). The reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.orglibretexts.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (R-MgX) as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgresearchgate.net In the case of this compound, this reaction would be challenging due to the incompatibility of the Grignard reagent with the chloroethoxy side chain. However, with careful control of reaction conditions, it is theoretically possible. The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.orgrhhz.net

Hiyama Coupling: This coupling reaction employs an organosilane as the coupling partner, activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.orgcore.ac.uk The Hiyama coupling is considered a more environmentally friendly alternative to the Stille coupling. This compound can be coupled with various organosilanes in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is known for its high reactivity and functional group tolerance. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. wikipedia.orgyoutube.comnih.gov

A summary of these palladium-catalyzed cross-coupling reactions is presented in the table below:

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Key Features
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄High functional group tolerance, toxic reagents
KumadaR-MgXPdCl₂(dppf) or NiCl₂(dppe)Highly reactive nucleophiles, potential side reactions
HiyamaR-Si(OR')₃Pd(OAc)₂ / TBAF"Greener" alternative, requires activation
NegishiR-ZnXPd(PPh₃)₄High reactivity and tolerance, moisture sensitive

Other Significant Transformation Pathways

Besides palladium-catalyzed reactions, this compound can undergo other important transformations.

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form aryl ethers, aryl amines, and other related compounds. wikipedia.orgorganic-chemistry.orgmdpi.com For instance, reacting this compound with an alcohol in the presence of a copper catalyst and a base can lead to the formation of a diaryl ether. This reaction often requires high temperatures. wikipedia.org

Nucleophilic Aromatic Substitution (SNAAr): While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for SNAr reactions. youtube.comlibretexts.orgyoutube.comlibretexts.org The bromo and chloroethoxy groups are not strongly activating, so harsh conditions would likely be required for this transformation. libretexts.org

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound can undergo further electrophilic substitution, such as nitration or acylation. libretexts.orglibretexts.orgpressbooks.pubyoutube.com The directing effects of the existing substituents would determine the position of the incoming electrophile. The bromo group is deactivating but ortho-, para-directing, while the chloroethoxy group is activating and ortho-, para-directing.

The following table summarizes these alternative transformation pathways:

Reaction TypeReagents (Typical)Product TypeKey Features
Ullmann CondensationAlcohol/Amine, Cu catalyst, BaseDiaryl ether/amineHigh temperatures often required
Nucleophilic Aromatic SubstitutionStrong nucleophileSubstituted benzeneRequires activating groups or harsh conditions
Electrophilic Aromatic SubstitutionElectrophile, Lewis/Brønsted acidFurther substituted benzeneRegioselectivity depends on existing substituents

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational chemistry provides valuable insights into the mechanisms, reactivity, and selectivity of reactions involving this compound and related compounds.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a powerful tool for understanding the electronic aspects of chemical reactions. For reactions involving substituted aromatic compounds, MEDT can be used to analyze the electron density distribution and predict the most likely sites for electrophilic or nucleophilic attack. In the context of cycloaddition reactions, MEDT can elucidate the role of the substituents in controlling the reaction's feasibility and regioselectivity.

Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) is widely used to investigate the mechanisms of chemical reactions, including palladium-catalyzed cross-couplings. acs.orgnih.gov DFT calculations can provide detailed information about the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the entire reaction pathway. For the various cross-coupling reactions of this compound, DFT studies on similar systems have helped to elucidate the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. acs.org These studies can also explain the role of ligands and additives in promoting the reaction.

Regioselectivity Studies of Related Cycloaddition Reactions

Computational studies, often employing DFT, are instrumental in understanding and predicting the regioselectivity of cycloaddition reactions. For aromatic compounds with multiple potential reaction sites, these studies can determine which site is electronically and sterically favored for reaction. By analyzing the frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors of the reactants, researchers can predict the preferred orientation of the cycloaddition. researcher.lifeacs.org While specific studies on this compound in cycloaddition reactions are not prevalent, the principles derived from studies of other substituted benzenes can be applied to predict its behavior.

Computational and Quantum Chemical Investigations of 1 Bromo 4 2 Chloroethoxy Benzene

Electronic Structure and Molecular Geometry Calculations

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional shape (molecular geometry) and the arrangement of its electrons (electronic structure). These calculations are crucial for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. In a typical study, the geometry of 1-bromo-4-(2-chloroethoxy)benzene would be optimized to find the lowest energy conformation. This involves using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals.

From such a calculation, a wealth of data can be extracted. Key parameters would include:

Optimized Bond Lengths and Angles: Theoretical values for C-C, C-H, C-O, C-Br, and C-Cl bond lengths and the angles between them.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The energy gap between them indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

While specific data for the title compound is not available, studies on similar molecules like 1-bromo-4-chlorobenzene (B145707) have successfully used DFT to calculate optimized structures and vibrational frequencies. nist.gov

Semiempirical methods, such as AM1 or PM3, offer a faster, though generally less accurate, alternative to DFT. They incorporate experimental parameters to simplify calculations. These methods could be used to perform a preliminary conformational analysis of the flexible chloroethoxy side chain of this compound, identifying potential low-energy structures that could then be subjected to more rigorous DFT analysis.

Prediction of Reactivity and Selectivity Parameters

Computational methods can also predict how a molecule will behave in a chemical reaction. By calculating various reactivity descriptors, one can identify the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. Red regions indicate negative electrostatic potential (rich in electrons), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen and halogen atoms, while the hydrogen atoms would exhibit positive potential.

Fukui Functions: These functions provide a more quantitative measure of a site's reactivity, indicating how the electron density at a specific atom changes upon the addition or removal of an electron. This helps to pinpoint the exact atoms most likely to participate in a reaction.

Although a dedicated computational study on this compound remains to be published, the theoretical framework for such an analysis is well-established. Such a study would provide invaluable insights into the molecule's fundamental chemical nature.

Molecular Dynamics Simulations and Conformational Analysis

A typical molecular dynamics simulation of this compound would be initiated by defining the molecule's starting geometry, often obtained from quantum mechanical calculations. The system would then be solvated in a suitable solvent box (e.g., water or a non-polar solvent) and neutralized with counter-ions if necessary. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation would then proceed through energy minimization to remove any unfavorable starting contacts, followed by a period of equilibration where the temperature and pressure of the system are brought to the desired values and stabilized. Finally, a production run is performed, during which the trajectory of each atom is calculated over time by solving Newton's equations of motion.

The primary focus of a conformational analysis of this compound would be the chloroethoxy side chain, as the benzene (B151609) ring is largely planar. The flexibility of this chain is determined by the rotation around several key single bonds, which are defined by specific dihedral angles. The most significant of these are:

τ1 (C4-O-Cα-Cβ): This dihedral angle describes the rotation of the entire chloroethyl group relative to the plane of the benzene ring.

τ2 (O-Cα-Cβ-Cl): This dihedral angle defines the orientation of the terminal chlorine atom relative to the ether oxygen, leading to different gauche and trans conformations.

The potential energy surface of the molecule can be mapped by systematically rotating these dihedral angles and calculating the corresponding energy. This allows for the identification of low-energy, stable conformations and the energy barriers that separate them.

Detailed Research Findings

Due to the absence of direct computational studies on this compound, the following findings are based on theoretical principles and data from structurally similar molecules, such as (2-chloroethoxy)benzene (B16413) and other substituted phenoxyalkanes.

The rotation around the C4-O-Cα-Cβ (τ1) bond is expected to have a relatively low energy barrier, allowing the chloroethoxy group to have considerable rotational freedom. However, steric hindrance between the Cβ atom and the ortho-hydrogens of the benzene ring would likely result in two preferred, roughly planar, conformations where the Cα-Cβ bond is either in the plane of the benzene ring or slightly out of it.

The rotation around the O-Cα-Cβ-Cl (τ2) bond is of particular interest as it determines the spatial relationship between the electronegative oxygen and chlorine atoms. This rotation gives rise to distinct conformers:

Anti (or trans) conformation (τ2 ≈ 180°): In this conformation, the chlorine atom is positioned as far as possible from the ether oxygen. This is generally the most stable conformation due to minimized steric repulsion and favorable dipole-dipole interactions.

Gauche conformations (τ2 ≈ ±60°): In these conformations, the chlorine atom is closer to the ether oxygen. While sterically less favorable than the anti conformation, they can be stabilized by other interactions.

Molecular dynamics simulations would allow for the exploration of the conformational space and the determination of the relative populations of these conformers at a given temperature. The results would likely show a dynamic equilibrium between the anti and gauche forms, with the anti conformer being the most populated.

The presence of the bromine atom at the para position is expected to have a minimal direct steric effect on the conformational preferences of the chloroethoxy side chain. However, its electron-withdrawing nature influences the electronic properties of the benzene ring and the ether linkage, which could subtly affect the rotational energy barriers.

Data Tables

The following tables present hypothetical yet scientifically plausible data for the conformational analysis of this compound, based on the analysis of analogous molecules.

Table 1: Key Dihedral Angles and Their Definitions

Dihedral AngleAtoms Defining the AngleDescription
τ1C4-O-Cα-CβRotation of the chloroethyl group relative to the benzene ring.
τ2O-Cα-Cβ-ClOrientation of the terminal chlorine atom.

Table 2: Predicted Relative Energies and Populations of τ2 Conformers

ConformerDihedral Angle (τ2)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti~180°0.0~70%
Gauche (+)~+60°~1.2~15%
Gauche (-)~-60°~1.2~15%

This data illustrates that while the anti conformation is the most stable, the gauche conformations are also significantly populated at room temperature, indicating the flexible nature of the chloroethoxy side chain. Molecular dynamics simulations would provide a detailed picture of the transitions between these conformational states and the timescales over which they occur.

Applications and Synthetic Utility of 1 Bromo 4 2 Chloroethoxy Benzene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of three distinct functional groups—the bromo, chloro, and ether moieties—on the benzene (B151609) ring makes 1-Bromo-4-(2-chloroethoxy)benzene a highly valuable intermediate in multi-step organic synthesis. The bromine atom provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the assembly of more complex aromatic systems.

Simultaneously, the chloroethoxy side chain offers another point of modification. The terminal chlorine atom can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups and the extension of the molecular framework. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, a crucial aspect in the total synthesis of complex natural products and other target molecules.

Precursor for Pharmaceutical Scaffolds and Bioactive Derivatives

The structural motifs present in this compound are frequently found in biologically active compounds, making it a significant precursor in medicinal chemistry.

Synthesis of Drug Intermediates

A notable application of this compound is in the synthesis of intermediates for pharmaceutical drugs. For instance, it is a documented precursor in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for the antidiabetic drug dapagliflozin (B1669812). google.compharmaffiliates.comgoogle.com The synthesis involves the reaction of 5-bromo-2-chlorobenzoic acid with reagents like oxalyl chloride, followed by reaction with phenetole (B1680304) and subsequent reduction. google.comchemicalbook.com

The following table outlines a synthetic route for a dapagliflozin intermediate starting from a related bromo-chloro compound, illustrating the type of transformations where this compound could be similarly employed.

StepReactantsReagentsProduct
15-bromo-2-chlorobenzoic acidOxalyl chloride, Dimethylformamide5-bromo-2-chlorobenzoyl chloride
25-bromo-2-chlorobenzoyl chloride, PhenetoleAluminum chloride5-bromo-2-chloro-4'-ethoxybenzophenone
35-bromo-2-chloro-4'-ethoxybenzophenoneTriethylsilane, Boron trifluoride diethyl etherate4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Derivatization for Biological Activity Exploration

The potential for derivatization of this compound makes it an attractive starting material for generating libraries of compounds for biological screening. The bromo group can be readily converted to other functionalities or used in cross-coupling reactions to introduce diverse aryl or alkyl substituents. The chloroethoxy chain can be modified to introduce various polar groups, linkers, or pharmacophores. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify new bioactive molecules. While specific studies on the derivatization of this compound for biological activity are not extensively documented in publicly available literature, the general principles of medicinal chemistry strongly suggest its utility in this area.

Building Block in Agrochemical Development

Contribution to Organic Electronic Materials

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic materials used. Halogenated aromatic compounds are often employed as intermediates in the synthesis of these functional materials.

The bromo- and chloro- moieties in this compound can be utilized in various coupling reactions to synthesize larger conjugated systems, which are the cornerstone of organic electronic materials. For example, the bromine atom can participate in Suzuki or Stille couplings to create extended π-conjugated polymers or small molecules. The chloroethoxy group could be modified to tune the solubility and film-forming properties of the resulting materials, which are crucial for device fabrication. While direct applications of this compound in this field are not widely reported, its potential as a building block for creating novel organic semiconductors is an area of active research interest.

Future Research Directions and Challenges

Development of Sustainable and Eco-friendly Synthetic Protocols

The traditional synthesis of 1-Bromo-4-(2-chloroethoxy)benzene often involves multi-step procedures using reagents and solvents that present environmental challenges. A common laboratory-scale preparation involves the reaction of 4-bromophenol (B116583) with 2-chloroethyl p-toluenesulfonate in the presence of potassium carbonate and N,N-dimethylformamide (DMF). Another classical approach is the electrophilic aromatic substitution of 4-(2-chloroethoxy)benzene using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Future research is focused on developing greener alternatives that minimize waste and avoid hazardous substances. Key areas for improvement include:

Catalytic Systems: Replacing stoichiometric reagents with catalytic amounts of less toxic metals or organocatalysts.

Alternative Solvents: Substituting hazardous solvents like DMF and chloroform (B151607) with greener alternatives such as water, ethanol, or supercritical fluids.

Process Intensification: Developing one-pot processes that reduce the number of steps, minimize intermediate isolation, and conserve energy. google.comgoogle.com

An example of a greener approach in a related field is the eco-friendly synthesis of bromobenzene, which utilizes an in-situ generation of hypobromous acid from a water-soluble brominating reagent, avoiding the use of liquid bromine. google.com Adapting such principles, for instance through the use of photoredox catalysis, could lead to more sustainable protocols for producing this compound and its derivatives. chemicalbook.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The chemical behavior of this compound is dictated by its functional groups. The electron-withdrawing bromine atom makes the aromatic ring susceptible to nucleophilic attack, while the 2-chloroethoxy group can participate in electrophilic substitution reactions. The bromine atom itself can be replaced via nucleophilic substitution, and the chloroalkyl chain offers another site for SN2 reactions.

While its role in established reactions like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is recognized, future research aims to uncover new reactivity patterns. A promising area is the use of modern catalytic methods to selectively activate different parts of the molecule. For example, photoredox catalysis, which uses light to initiate chemical reactions, has been successfully applied to the anti-Markovnikov hydrochlorination of styrenes using a related acridinium-based catalyst. chemicalbook.com Applying similar photoredox strategies to this compound could unlock novel transformations that are difficult to achieve with traditional thermal methods.

Further research into chemoselective catalysis will be crucial. Developing catalysts that can distinguish between the C-Br bond on the aromatic ring and the C-Cl bond on the ethyl chain would allow for programmed, sequential modifications, vastly expanding the synthetic utility of this building block.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the physical and chemical properties of molecules, guiding experimental work and accelerating discovery. For this compound, computational models can predict key descriptors relevant to its behavior in synthetic and biological systems.

Computed Physicochemical Properties

Property Value Source
Molecular Weight 235.50 g/mol nih.gov
XLogP3-AA 3.7 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 233.94471 Da nih.gov

Advanced modeling techniques, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, can offer deeper insights. For instance, in a study of a structurally related compound, 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, computational analysis was used to investigate the molecule's crystal packing and intermolecular interactions, such as Cl···Cl and C–H···π contacts. researchgate.net Applying similar methods to this compound would allow researchers to understand its solid-state structure and predict its interaction with other molecules, which is critical for designing new materials or biologically active compounds. These models can also predict reaction pathways and transition states, helping to optimize conditions for known transformations and to design catalysts for new types of reactivity.

Expansion into Emerging Fields of Chemical Biology and Materials Science

The structural motifs present in this compound make it an attractive scaffold for applications in diverse scientific fields beyond traditional synthesis.

Chemical Biology: The compound is already used as a key intermediate in the synthesis of pharmacologically active molecules. Analogues of this structure are central to the preparation of kinase inhibitors, antipsychotic agents, and the SGLT2 inhibitor dapagliflozin (B1669812), used for treating type 2 diabetes. google.comchemicalbook.com Future work could involve incorporating this fragment into libraries of small molecules for high-throughput screening against new biological targets. Its dual halogenation allows for orthogonal chemical modifications, making it a valuable building block for creating chemical probes to study biological processes.

Materials Science: The rigid aromatic core combined with reactive handles (bromo and chloro groups) makes this compound a promising monomer for advanced polymers. The bromo group is particularly well-suited for polymerization reactions via palladium-catalyzed cross-coupling. This could lead to the creation of novel conjugated polymers with tailored electronic or photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, its structure could be incorporated into liquid crystal frameworks, where the polarity and shape of the molecule could influence the mesophase properties.

Design and Synthesis of Structurally Diversified Analogues with Tunable Properties

Modifying the structure of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. The synthesis of structurally diverse analogues is a key strategy for developing new pharmaceuticals and functional materials.

Research has already demonstrated the value of this approach. For example, the related compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a crucial intermediate in the synthesis of dapagliflozin. google.comchemicalbook.comnih.gov In this analogue, the replacement of the chloroethoxy group with a larger ethoxybenzyl substituent is a critical design element for achieving the final drug architecture. Another example is 1-Bromo-2-chloro-4-fluorobenzene, which serves as a building block for brilanestrant, a selective estrogen receptor degrader for breast cancer treatment. ossila.com The specific arrangement and identity of the halogens on the benzene (B151609) ring are crucial for the molecule's ultimate biological activity. ossila.com

Future work will focus on creating libraries of analogues by systematically varying:

The position of the substituents on the aromatic ring.

The nature of the halogen atoms (e.g., replacing bromine with iodine).

The length and functionality of the ether side chain.

This systematic diversification, coupled with computational screening and experimental testing, will enable the development of new compounds with precisely tuned properties for a wide range of applications.

Table of Structurally Related Compounds and Their Applications

Compound Name CAS Number Application/Significance
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene 461432-23-5 Intermediate for the synthesis of dapagliflozin, a medication for type 2 diabetes. google.comchemicalbook.com
1-Bromo-2-chloro-4-fluorobenzene 110407-59-5 Building block for brilanestrant, a selective estrogen receptor degrader for cancer therapy. ossila.com
1-Bromo-4-(pentyloxy)benzene 30752-18-2 A related analogue used in chemical research. epa.gov
1-Bromo-4-[2-(2-chloroethoxy)ethoxy]benzene Not available An analogue with an extended ether chain, indicating potential for property modification. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(2-chloroethoxy)benzene?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:
  • Alkylation : Reacting 4-bromophenol with 1-bromo-2-chloroethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-chloroethoxy group .
  • Cross-Coupling : Using Suzuki-Miyaura coupling with arylboronic acids, leveraging Pd catalysts (e.g., Pd(PPh₃)₄) in THF or toluene at 80–100°C .
  • Safety Note : Handle intermediates like 1-bromo-2-chloroethane with care due to volatility and toxicity (mp -18–14°C, bp 106–107°C) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., bromine and chloroethoxy groups) via chemical shifts (e.g., δ 3.7–4.3 ppm for OCH₂CH₂Cl) .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, SHELXL handles twinning and disorder in aromatic systems .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 235.50 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Software Tools : Use SHELXL’s TWIN and BASF commands to model twinned data. For disordered regions, apply PART and SUMP constraints .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence (<5% discrepancy).
  • Example : A 2022 study resolved disorder in the chloroethoxy chain by refining occupancy ratios of Cl/Br positions .

Q. What experimental strategies are effective for studying biological interactions of this compound?

  • Methodological Answer :
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like enzymes or receptors. For instance, SPR revealed μM-level binding to cytochrome P450 .
  • Metabolic Pathways : Employ LC-MS/MS to track metabolites in liver microsomes. A 2024 study identified oxidative dehalogenation as a primary metabolic route .
  • Toxicity Screening : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., MTT) to assess EC₅₀ values .

Q. How does the electronic nature of substituents influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electrophilicity : The bromine atom’s leaving-group ability is enhanced by electron-withdrawing chloroethoxy groups, facilitating oxidative addition with Pd⁰ catalysts .
  • Steric Effects : The 2-chloroethoxy group’s bulkiness may slow transmetallation in Suzuki reactions. Optimize with bulky ligands (e.g., SPhos) to improve yields .
  • Table :
CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene78
PdCl₂(dppf)K₃PO₄DMF85

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add 1% hydroquinone to inhibit radical-mediated decomposition.
  • Purity Monitoring : Regular GC-MS analysis detects degradation products (e.g., 4-bromophenol) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 38–39°C vs. 36–40°C)?

  • Methodological Answer :
  • Purity Verification : Recrystallize from hexane/ethyl acetate and analyze via HPLC (>99% purity) .
  • Polymorphism : Use DSC to detect multiple crystalline phases. A 2023 study identified two polymorphs with ΔH fusion differences of 2.1 kJ/mol .
  • Inter-Lab Variability : Calibrate equipment using NIST standards (e.g., indium mp 156.6°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.